molecular formula C7H11N3O4 B3432056 1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)- CAS No. 95120-46-0

1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, (R)-

Cat. No. B3432056
CAS RN: 95120-46-0
M. Wt: 201.18 g/mol
InChI Key: OBBCSXFCDPPXOL-LURJTMIESA-N
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Description

1H-Imidazole-1-ethanol is an organic compound that belongs to the class of organic compounds known as naphthalenes . It is also known as 1-(2-hydroxy-2-(2-naphthyl)ethyl)imidazole . The molecular formula is C5H8N2O .


Synthesis Analysis

The preparation of 1H-imidazole-1-ethanol is usually obtained by reacting imidazole and ethylene glycol . The product can be obtained by reacting imidazole and ethylene glycol at appropriate temperature and reaction conditions, and by appropriate extraction and purification steps .


Chemical Reactions Analysis

While specific chemical reactions involving “1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®-” are not available, 1H-Imidazole-1-ethanol and its derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

1H-Imidazole-1-ethanol has a molar mass of 112.13, a density of 1.1524 (rough estimate), a melting point of 36-40 °C (lit.), a boiling point of 115 °C, and a flash point of 110 °C .

Mechanism of Action

The mechanism of action for “1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®-” is not available in the sources I found .

Safety and Hazards

1H-Imidazole-1-ethanol is harmful by inhalation, in contact with skin and if swallowed. It is irritating to eyes, respiratory system, and skin. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice .

Future Directions

The future directions for “1H-Imidazole-1-ethanol, alpha-(methoxymethyl)-2-nitro-, ®-” are not available in the sources I found .

properties

IUPAC Name

(2S)-1-methoxy-3-(2-nitroimidazol-1-yl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O4/c1-14-5-6(11)4-9-3-2-8-7(9)10(12)13/h2-3,6,11H,4-5H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBBCSXFCDPPXOL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC[C@H](CN1C=CN=C1[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

95120-45-9, 95120-46-0
Record name (+)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Misonidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095120460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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